molecular formula C13H9BrCl2OZn B14875592 2-(2,4-Dichlorophenoxymethyl)phenylZinc bromide

2-(2,4-Dichlorophenoxymethyl)phenylZinc bromide

Cat. No.: B14875592
M. Wt: 397.4 g/mol
InChI Key: UVTZXHGAIWOWCV-UHFFFAOYSA-M
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Description

2-(2,4-dichlorophenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, which forms carbon-carbon bonds. The presence of the zinc atom in the molecule makes it a highly reactive nucleophile, facilitating various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(2,4-dichlorophenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-(2,4-dichlorophenoxymethyl)phenyl bromide+Zn2-(2,4-dichlorophenoxymethyl)phenylzinc bromide\text{2-(2,4-dichlorophenoxymethyl)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-(2,4-dichlorophenoxymethyl)phenyl bromide+Zn→2-(2,4-dichlorophenoxymethyl)phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is then typically dissolved in THF to achieve the desired concentration of 0.25 M.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It acts as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.

    Cross-Coupling Reactions: It is prominently used in Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include organic halides, palladium catalysts, and bases.

    Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to optimize yield and selectivity.

Major Products

The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific substrates used in the reaction.

Scientific Research Applications

2-(2,4-dichlorophenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It aids in the modification of biomolecules for research purposes.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and materials science research.

Mechanism of Action

The compound exerts its effects primarily through its role as a nucleophile in chemical reactions. The zinc atom coordinates with the organic substrate, facilitating the transfer of the phenyl group to the target molecule. This process involves the formation of a transient organozinc intermediate, which then undergoes further transformations to yield the final product.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluoro-4-methoxyphenylzinc bromide
  • 4-(Trifluoromethoxy)phenylmagnesium bromide
  • 4-[(4-Morpholino)methyl]phenylzinc iodide

Uniqueness

2-(2,4-dichlorophenoxymethyl)phenylzinc bromide is unique due to the presence of the dichlorophenyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of chlorinated organic compounds, which are common in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C13H9BrCl2OZn

Molecular Weight

397.4 g/mol

IUPAC Name

bromozinc(1+);2,4-dichloro-1-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9Cl2O.BrH.Zn/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

UVTZXHGAIWOWCV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)COC2=C(C=C(C=C2)Cl)Cl.[Zn+]Br

Origin of Product

United States

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